molecular formula C23H20ClN3O2 B13068180 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B13068180
M. Wt: 405.9 g/mol
InChI Key: VSARPJKQTOQUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine is a chemical research reagent for use in early discovery and investigative research. Pyrazole derivatives are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of reported biological activities . This specific compound, featuring chlorophenyl, dimethoxyphenyl, and phenyl substituents, is of significant interest for the exploration of new pharmacologically active molecules. Research into structurally similar pyrazole compounds has demonstrated potential across multiple therapeutic areas. These include anti-inflammatory applications, where such analogs have been shown to interact with cyclooxygenase-2 (COX-2) and inhibit pro-inflammatory mediators like TNF-α and IL-6 in scientific models . Furthermore, pyrazole cores are investigated for anticancer properties, with molecular docking studies suggesting some derivatives can exhibit binding affinity to therapeutic targets such as the human estrogen receptor alpha (ERα) . Additional research avenues for pyrazole-based compounds encompass antimicrobial, antifungal, and antidepressant activities, making them a versatile template for generating new chemical entities and lead compounds in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-phenylpyrazol-3-amine

InChI

InChI=1S/C23H20ClN3O2/c1-28-19-13-8-16(14-20(19)29-2)21-22(15-6-4-3-5-7-15)26-27(23(21)25)18-11-9-17(24)10-12-18/h3-14H,25H2,1-2H3

InChI Key

VSARPJKQTOQUSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N)OC

Origin of Product

United States

Preparation Methods

Preparation of 1-(4-chlorophenyl)-3-pyrazole Alcohol Intermediate

A key intermediate in the synthesis of the target compound is 1-(4-chlorophenyl)-3-pyrazole alcohol, which can be prepared by an oxidative reaction involving 1-(4-chlorophenyl) pyrazolidine-3-one. The method includes:

  • Dissolving 1-(4-chlorophenyl) pyrazolidine-3-one and ferric chloride in an acidic solvent (such as acetic acid, formic acid, or propanoic acid).
  • Heating the mixture to 50–100 °C under stirring.
  • Introducing air to facilitate oxidation.
  • Removing the solvent under reduced pressure.
  • Adding water to precipitate the product.
  • Adjusting the pH to 5–8 with sodium hydroxide.
  • Filtering to obtain 1-(4-chlorophenyl)-3-pyrazole alcohol with yields above 99% and high purity (99%+ by LC analysis).

This method is industrially viable due to its high yield, low cost, and mild reaction conditions.

Parameter Condition/Value
Acidic solvent Acetic acid, formic acid, propanoic acid
Temperature 50–100 °C
Reaction time ~4 hours
Ferric chloride amount 0.001–0.1 mass ratio to substrate
pH adjustment 5–8 (preferably 6–7)
Yield 99.1–99.7%
Purity (LC) 99.1–99.7%

Source: Patent CN106008350A detailing industrial preparation of 1-(4-chlorophenyl)-3-pyrazole alcohol

Synthesis of 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

The target compound is synthesized via condensation of hydrazine derivatives with substituted carbonyl compounds, followed by cyclization and amination steps:

  • Step 1: Condensation of hydrazine derivatives with α,β-unsaturated ketones or diketones bearing 4-chlorophenyl, 3,4-dimethoxyphenyl, and phenyl substituents to form the pyrazole core.
  • Step 2: Introduction of the amino group at position 5 of the pyrazole ring, often achieved through selective amination or by using amino-substituted hydrazine derivatives.
  • Step 3: Purification by recrystallization or chromatography to obtain the compound with high purity.

While specific reaction conditions for this exact compound are less detailed in the literature, the general approach follows well-established pyrazole synthesis protocols involving condensation and amination.

Source: VulcanChem product description and general synthetic approaches for pyrazole derivatives

Related Synthetic Routes for Pyrazole Derivatives

Research on related pyrazole derivatives provides insight into multi-step synthesis involving:

  • Preparation of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates via reaction of substituted acetophenones with diethyl oxalate and phenylhydrazine.
  • Reduction of carboxylates to methanols using lithium aluminum hydride.
  • Oxidation to aldehydes and conversion to nitriles.
  • Cyclocondensation with substituted phenacyl bromides to form complex pyrazole derivatives.

These steps demonstrate the versatility of pyrazole chemistry and can be adapted for the synthesis of 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.

Step Reaction Type Reagents/Conditions Yield (%)
Acetophenone + diethyl oxalate Condensation Potassium t-butoxide, THF, 0 °C to RT 62–85
Pyrazole carboxylate formation Cyclization Phenylhydrazine, ethanol 62–85
Reduction to methanol Reduction LiAlH4, THF Not specified
Oxidation to aldehyde Oxidation 2-Iodoxybenzoic acid (IBX), DMSO Not specified
Conversion to nitrile Substitution Liquid NH3, I2, THF Not specified
Cyclocondensation Ring closure Substituted phenacyl bromides, ethanol 65–85

Source: ACS Omega publication on pyrazole derivatives synthesis and biological screening

Summary Table of Preparation Methods

Compound/Intermediate Key Reagents Conditions Yield (%) Purity (%) Notes
1-(4-chlorophenyl)-3-pyrazole alcohol 1-(4-chlorophenyl) pyrazolidine-3-one, ferric chloride, acetic/formic/propanoic acid 50–100 °C, air oxidation, 4 h 99+ 99+ Industrially scalable, mild conditions
1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Hydrazine derivatives, substituted carbonyl compounds Condensation, amination steps Not specified High Typical pyrazole synthesis approach
Related pyrazole derivatives Acetophenones, diethyl oxalate, phenylhydrazine, LiAlH4, IBX Multi-step, various solvents 62–85 Not specified Provides synthetic route insights

Research Findings and Considerations

  • The preparation of the 1-(4-chlorophenyl)-3-pyrazole alcohol intermediate is well-documented with high yields and purity, making it a reliable precursor.
  • The final target compound synthesis relies on classical pyrazole formation chemistry, emphasizing condensation between hydrazines and carbonyl compounds.
  • Reaction parameters such as solvent choice, temperature, catalyst loading, and pH are critical for optimizing yield and purity.
  • Industrial methods favor cost-effective solvents like acetic acid and mild oxidants such as air.
  • Analytical techniques including LC, NMR, IR, and mass spectrometry are essential for confirming structure and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the pyrazole ring.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a study conducted by Wei et al. demonstrated that certain pyrazole derivatives, including compounds similar to 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, showed promising results against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-726Inhibition of tubulin polymerization
Compound BSiHa49.85Induction of apoptosis
1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-aminePC-3TBDTBD

Anti-inflammatory Properties

In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. A review highlighted that specific pyrazole compounds can inhibit inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds

CompoundInflammatory ModelEffectiveness
Compound CCarrageenan-induced paw edemaSignificant reduction in swelling
1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amineTBDTBD

Synthesis and Characterization

The synthesis of 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine typically involves multi-step reactions including the condensation of appropriate aldehydes with hydrazines followed by cyclization reactions . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: In vitro Evaluation

A significant study evaluated the cytotoxicity of a series of pyrazole derivatives against various cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced anticancer activity. The study emphasized the importance of structural variations in optimizing therapeutic efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine to target proteins involved in cancer progression. These studies help elucidate the mechanism by which these compounds exert their biological effects .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine with structurally related pyrazol-5-amine derivatives:

Compound Name Substituents (Positions 1, 3, 4) Molecular Formula Molecular Weight (g/mol) Key Structural/Functional Differences
Target Compound 1: 4-ClPh; 3: Ph; 4: 3,4-(OMe)₂Ph C23H20ClN3O2 406.88 Three aromatic groups; electron-rich dimethoxy
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 1: 4-OMePh; 3: Ph; 4: H C16H15N3O 265.32 Lacks 4-substituent; smaller and less polar
1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine 1: 4-ClPh; 3: H; 4: 4-FPh C15H11ClFN3 287.72 Smaller; fluorine substituent increases electronegativity
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 1: Me; 3: 4-ClPh; 4: H C10H10ClN3 207.66 Methyl group reduces steric hindrance; simpler structure
5-[4-(4-Chlorophenoxy)phenyl]-1H-pyrazol-3-amine 1: H; 3: 4-ClPhO-Ph; 4: H C15H12ClN3O 293.73 Ether linkage introduces flexibility

Key Observations:

Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group enhances electron density compared to analogs with halogens (e.g., fluorine in ) or smaller substituents (e.g., methyl in ). This may improve binding to aromatic-rich biological targets but reduce solubility .

Steric Considerations :

  • The three bulky aromatic groups in the target compound create significant steric hindrance, which could limit conformational flexibility compared to smaller analogs (e.g., or ).

Pharmacological Potential: While direct activity data for the target compound are absent, related compounds exhibit diverse bioactivities.

Research Findings and Theoretical Insights

  • Synthetic Challenges : The synthesis of polysubstituted pyrazoles like the target compound often requires multi-step cyclocondensation reactions, as seen in , where α,β-unsaturated ketones are reacted with hydrazines .
  • Computational Studies : highlights the use of DFT calculations to analyze electronic properties in similar compounds, suggesting that the target’s dimethoxy groups could stabilize charge-transfer interactions .

Biological Activity

1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

  • Molecular Formula : C23H20ClN3O
  • Molar Mass : 397.87 g/mol
  • CAS Number : 1190018-31-5

Synthesis

The synthesis of this pyrazole derivative typically involves the reaction of appropriate substituted phenyl hydrazines with carbonyl compounds. The process often employs methods such as cyclization and condensation reactions to achieve the desired structure. Various studies have reported different synthetic pathways leading to this compound, emphasizing the importance of substitution patterns on biological activity.

Anticancer Properties

Recent studies indicate that 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. The compound's mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing its efficacy to dexamethasone, it showed comparable results at certain concentrations, suggesting its potential as an anti-inflammatory agent .

Enzyme Inhibition

1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine has been investigated for its ability to inhibit various enzymes, including carbonic anhydrases (CAs). The presence of substituents like chlorine on the phenyl ring significantly enhances its inhibitory activity against specific CA isozymes, which are linked to conditions such as glaucoma and epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the phenyl rings. Studies have shown that electron-donating groups enhance anticancer activity, while electron-withdrawing groups can reduce it. For example, the presence of methoxy groups at specific positions has been correlated with increased cytotoxicity in cancer models .

Case Studies

StudyFindings
Selvam et al. (2014)Reported significant anti-inflammatory activity with up to 85% inhibition of TNF-α at 10 µM concentration .
Burguete et al. (2020)Demonstrated potent anticancer effects against various cell lines with IC50 values indicating high selectivity towards cancer cells .
Chovatia et al. (2019)Found promising results in antimicrobial activity against several bacterial strains .

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine?

The synthesis typically involves multi-step protocols starting with cyclization of hydrazine derivatives with diketones or β-keto esters. For example, pyrazole cores are formed via Vilsmeier–Haack formylation or condensation reactions, followed by functionalization of substituents. A key intermediate, 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbonyl chloride, is generated through sequential cyclization, oxidation, and acylation steps . Methoxy and halogen substituents are introduced via nucleophilic substitution or Suzuki coupling, with careful control of reaction conditions to avoid dehalogenation .

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include triclinic or monoclinic crystal systems (e.g., space group P1), with unit cell dimensions (e.g., a = 8.5–10.5 Å, b = 9.8–10.5 Å) and bond angles (e.g., C–C–C ~120°) . Spectroscopic methods like IR and NMR complement SCXRD: IR confirms carbonyl and amine groups (e.g., 1650–1700 cm⁻¹ for C=O), while ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

Advanced Research Questions

Q. How can researchers optimize the compound's bioactivity through structural modifications?

Structure-activity relationship (SAR) studies focus on substituent effects:

  • Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-chlorophenyl moiety enhance receptor binding affinity, as seen in sigma-1 receptor antagonists .
  • Methoxy groups on the 3,4-dimethoxyphenyl ring improve solubility and metabolic stability, critical for pharmacokinetics .
  • Pyridyl or thiophene replacements for phenyl groups can modulate selectivity, as demonstrated in antitubulin agents . Systematic modifications should be validated via in vitro assays (e.g., receptor binding, enzyme inhibition) and QSAR modeling .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay variability or impurities. Key strategies include:

  • Standardized assay conditions : Use consistent cell lines (e.g., HEK-293 for receptor studies) and controls .
  • Purity verification : Employ HPLC (≥95% purity) and mass spectrometry to exclude byproducts .
  • Mechanistic follow-up : Combine pharmacological data with computational docking (e.g., AutoDock Vina) to identify off-target interactions . For example, conflicting cytotoxicity results may stem from differences in MTT assay protocols (e.g., incubation time, cell density) .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Characterization

ParameterValue (Example)Reference
Crystal systemTriclinic (P1)
Unit cell dimensionsa = 10.25 Å, b = 10.46 Å
Bond angle (C–N–C)117.9°
R factor0.031–0.070

Q. Table 2. Common Synthetic Intermediates

IntermediateRole in SynthesisReference
5-Chloro-3-methyl-1-arylpyrazoleCore scaffold for functionalization
3,4-Dimethoxyphenylboronic acidSuzuki coupling partner
N-(Piperidinyl)carboxamide derivativesBioactivity optimization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.